

# Citalopram's Influence on Alcohol Craving and Relapse: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Citalopram alcohol |           |
| Cat. No.:            | B1262894           | Get Quote |

The therapeutic potential of citalopram, a selective serotonin reuptake inhibitor (SSRI), in the management of alcohol use disorder (AUD) has been a subject of considerable research. The intricate relationship between the serotonergic system and the neurobiology of addiction suggests that modulating serotonin levels could influence alcohol craving and relapse. This technical guide provides an in-depth analysis of the existing evidence, focusing on quantitative data from clinical trials, detailed experimental protocols, and the underlying neurobiological signaling pathways.

## **Quantitative Data from Clinical Trials**

The efficacy of citalopram in reducing alcohol consumption and craving has yielded mixed results across various clinical trials. While some studies suggest a beneficial effect, others report no significant advantage over placebo or even poorer outcomes. The following tables summarize the quantitative findings from key studies.

Table 1: Summary of Clinical Trials on Citalopram for Alcohol Dependence



| Study                        | Participant<br>Characteris<br>tics                                      | N   | Citalopram<br>Dose | Duration              | Key<br>Findings                                                                                                                                                                                   |
|------------------------------|-------------------------------------------------------------------------|-----|--------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Naranjo et al.<br>(1992)[1]  | Healthy, non-<br>depressed,<br>alcohol-<br>dependent<br>drinkers        | 16  | 40 mg/day          | 1 week<br>(crossover) | - Daily alcoholic drinks decreased by 17.5% (p=0.01) - Percentage of abstinent days increased from 15.5% to 27.7% (p<0.01) - Decreased interest, desire, craving, and liking for alcohol (p<0.05) |
| Charney et al. (2015)[2] [3] | Patients with alcohol abuse or dependence (with and without depression) | 265 | 20-40 mg/day       | 12 weeks              | - No advantage over placebo Higher number of heavy drinking days in the citalopram group (p=0.007) Smaller decrease in                                                                            |



|                                      |                                                                           |                      |                               |                   | frequency and quantity of alcohol consumption compared to placebo.                                   |
|--------------------------------------|---------------------------------------------------------------------------|----------------------|-------------------------------|-------------------|------------------------------------------------------------------------------------------------------|
| Balldin et al.<br>(1994)[2]          | Alcohol-<br>dependent<br>individuals                                      | -                    | -                             | -                 | No<br>advantage<br>compared to<br>placebo.                                                           |
| Kranzler et al.<br>(1995)[2]         | Alcohol-<br>dependent<br>individuals                                      | -                    | -                             | -                 | No<br>advantage<br>compared to<br>placebo.                                                           |
| Naranjo et al.<br>(2000)[4]          | Non- depressed men and women with mild to moderate alcohol dependence     | 61                   | 40 mg/day                     | 12 weeks          | - Men on citalopram reduced average daily drinks by 44%, while women showed a 27% decrease (p<0.05). |
| Zorick et al.<br>(2019)[5][6]<br>[7] | Alcohol-<br>dependent<br>volunteers<br>and matched<br>healthy<br>controls | 20 (10 per<br>group) | 40 mg (single<br>IV infusion) | Single<br>session | - Decreased cue-induced craving for alcohol in alcohol-dependent individuals (p=0.003).              |

Table 2: Detailed Outcomes from Charney et al. (2015)



| Outcome Measure<br>(at 12 weeks)               | Citalopram Group | Placebo Group | p-value |
|------------------------------------------------|------------------|---------------|---------|
| Number of Heavy<br>Drinking Days               | Higher           | Lower         | 0.007   |
| Number of Drinking<br>Days (in last 30 days)   | Higher           | Lower         | 0.007   |
| Drinks per Drinking<br>Day (in last 30 days)   | Higher           | Lower         | 0.03    |
| Money Spent on<br>Alcohol (in last 30<br>days) | Higher           | Lower         | 0.041   |
| % Decrease in Frequency of Consumption         | Smaller          | Larger        | 0.016   |
| % Decrease in Quantity per Drinking Day        | Smaller          | Larger        | 0.025   |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical research. The following are protocols from key studies investigating citalogram's effect on alcohol craving.

- 1. Protocol: Double-Blind, Placebo-Controlled Crossover Trial (Naranjo et al., 1992)[1]
- Participants: 16 healthy, non-depressed, alcohol-dependent drinkers (13 men, 3 women),
   aged 26 to 69 years, with a mean daily consumption of 6.6 standard drinks.
- Design: A randomized, double-blind, crossover study.
- Procedure:
  - Baseline (1 week): Participants recorded their daily consumption of alcoholic and nonalcoholic drinks, and tobacco use. Evening urine samples were collected, and ratings for



interest, desire, craving, and liking for alcohol were completed.

- Treatment Phase 1 (1 week): Participants were randomized to receive either 40 mg/day of citalopram or a placebo.
- Washout (1 week): A period with no treatment.
- Treatment Phase 2 (1 week): Participants were crossed over to the other treatment (citalogram or placebo).
- Outcome Measures:
  - Daily number of standard alcoholic drinks (13.6 g ethanol).
  - Percentage of days abstinent.
  - Self-reported ratings of interest, desire, craving, and liking for alcohol.
- Experimental Bar Sessions: Following each treatment period, participants were required to consume as many as 18 mini-drinks (equivalent to six standard drinks) at 5-minute intervals and rated their desire for alcohol, intoxication, and mood.
- 2. Protocol: Randomized, Double-Blind, Placebo-Controlled Trial (Charney et al., 2015)[2][3]
- Participants: 265 patients meeting DSM-IV criteria for alcohol abuse or dependence.
- Design: A randomized, double-blind, placebo-controlled trial.
- Procedure:
  - Randomization: Patients were randomly assigned to receive either citalopram or a placebo.
  - Treatment (12 weeks):
    - The citalopram group received 20 mg/day for the first week, followed by 40 mg/day for weeks 2 through 12.



- All patients also received standard addiction treatment consisting of weekly individual and group psychotherapy.
- Outcome Measures (reassessed at 12 weeks):
  - Rates of abstinence.
  - Changes in alcohol use (frequency and quantity).
  - Addiction severity.
  - Depressive symptoms.
  - Psychiatric status.
- 3. Protocol: Cue-Induced Craving with PET Imaging (Zorick et al., 2019)[5][6][7]
- Participants: 10 alcohol-dependent volunteers and 10 matched healthy controls.
- Design: A double-blind, placebo-controlled, within-subjects study.
- Procedure:
  - Infusion: Participants received an intravenous (IV) infusion of either 40 mg of citalopram or saline (placebo) in a counter-balanced order.
  - Cue-Induced Craving Assessment: Following the infusion, participants underwent an assessment of cue-induced craving for alcohol.
  - PET Scanning: Participants underwent a Positron Emission Tomography (PET) scan using the radiotracer [18F]-fallypride to measure dopamine D2/3 receptor availability in the striatum.
- Outcome Measures:
  - Cue-induced alcohol craving scores.
  - Striatal and thalamic dopamine D2/3 receptor binding potential.



## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways involved in alcohol dependence and the experimental workflows used in the cited studies.



Click to download full resolution via product page

Proposed signaling pathways in alcohol dependence.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Citalopram decreases desirability, liking, and consumption of alcohol in alcohol-dependent drinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxisk.org [rxisk.org]
- 3. Poorer Drinking Outcomes with Citalopram Treatment for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in response to citalopram in men and women with alcohol dependence PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Citalopram on Cue-Induced Alcohol Craving and Thalamic D2/3 Dopamine Receptor Availability PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Citalopram on Cue-Induced Alcohol Craving and Thalamic D2/3 Dopamine Receptor Availability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Citalopram's Influence on Alcohol Craving and Relapse: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262894#citalopram-s-influence-on-alcohol-craving-and-relapse]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com